molecular formula C7H14Cl2N4S B2413268 1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine dihydrochloride CAS No. 69389-17-9

1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine dihydrochloride

Cat. No.: B2413268
CAS No.: 69389-17-9
M. Wt: 257.18
InChI Key: HIUYWQFEHUHGGO-UHFFFAOYSA-N
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Description

1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine dihydrochloride is a chemical compound with the molecular formula C7H12N4S.2HCl. It is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

The synthesis of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine dihydrochloride involves several steps. One common method includes the reaction of 2-methyl-1,3,4-thiadiazole with piperazine in the presence of hydrochloric acid to form the dihydrochloride salt. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or methanol .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .

Properties

IUPAC Name

2-methyl-5-piperazin-1-yl-1,3,4-thiadiazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4S.2ClH/c1-6-9-10-7(12-6)11-4-2-8-3-5-11;;/h8H,2-5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUYWQFEHUHGGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69389-17-9
Record name 1-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine dihydrochloride
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